molecular formula C23H20N2O2S B2611118 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide CAS No. 923371-85-1

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide

Cat. No. B2611118
CAS RN: 923371-85-1
M. Wt: 388.49
InChI Key: DFMJJWPBAGRXBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes compounds similar to the one you’re asking about, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A total of thirty-five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives were synthesized and their structures were confirmed based on elemental analysis and collective use of IR, (1)H NMR, (13)C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . The exact structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide” would likely need to be determined using similar methods.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, iodine has been used to promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds similar to N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide, have been synthesized and evaluated for their potential antitumor activity. A study demonstrated considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment. The derivatives were synthesized using the 2-(4-aminophenyl)benzothiazole structure, which served as a pharmacophoric group. This research underlines the significance of benzothiazole derivatives in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and showed potent antimicrobial activity against a range of bacterial and fungal species. These compounds demonstrated significant inhibitory activity, showcasing their potential as antimicrobial agents. The research highlights the versatility of benzothiazole derivatives in addressing various microbial infections, contributing to the development of new antimicrobial drugs (Incerti et al., 2017).

Antioxidant and Anti-inflammatory Properties

Another study synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives, evaluating them for anti-inflammatory and antioxidant activities. The compounds exhibited promising antioxidant activity in various assays, and some demonstrated excellent anti-inflammatory activity. This suggests the potential of benzothiazole derivatives in developing treatments for conditions characterized by oxidative stress and inflammation (Koppireddi et al., 2013).

Mechanism of Action

Future Directions

Benzothiazole derivatives have been the subject of ongoing research due to their broad spectrum of biological activities. Future research may continue to explore the potential of these compounds as anticancer agents, among other applications .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-2-27-17-13-11-16(12-14-17)15-22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMJJWPBAGRXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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